Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 32934-08-0
VCID: VC20768687
InChI: InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Molecular Formula: C13H19FO8
Molecular Weight: 322.28 g/mol

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside

CAS No.: 32934-08-0

Cat. No.: VC20768687

Molecular Formula: C13H19FO8

Molecular Weight: 322.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside - 32934-08-0

Specification

CAS No. 32934-08-0
Molecular Formula C13H19FO8
Molecular Weight 322.28 g/mol
IUPAC Name [(2R,3S,4R,5R,6S)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1
Standard InChI Key DMXZHMAFWXQZAQ-SJHCENCUSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)F
SMILES CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator